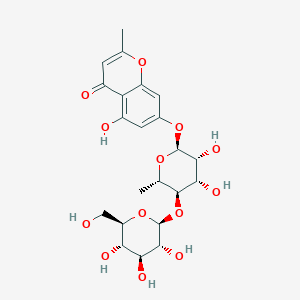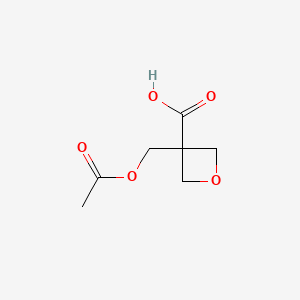
3-(2,5-Difluorobenzoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Difluorobenzoyl)pyridine is an organic compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol It is a derivative of pyridine, where the benzoyl group is substituted with two fluorine atoms at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorobenzoyl)pyridine typically involves the reaction of 2,5-difluorobenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
2,5-Difluorobenzoyl chloride+Pyridine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(2,5-Difluorobenzoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are employed in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-(2,5-Difluorobenzoyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,5-Difluorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
3-(2,4-Difluorobenzoyl)pyridine: Similar structure but with fluorine atoms at the 2 and 4 positions.
3-(2,6-Difluorobenzoyl)pyridine: Fluorine atoms at the 2 and 6 positions.
3-(2,3-Difluorobenzoyl)pyridine: Fluorine atoms at the 2 and 3 positions.
Uniqueness
3-(2,5-Difluorobenzoyl)pyridine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2 and 5 positions provide a distinct electronic environment that can affect its interactions with other molecules.
特性
分子式 |
C12H7F2NO |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
(2,5-difluorophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H7F2NO/c13-9-3-4-11(14)10(6-9)12(16)8-2-1-5-15-7-8/h1-7H |
InChIキー |
FHLYOFNZDJSYIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)











